molecular formula C6H5LiO4S B073476 Lithium hydroxybenzenesulphonate CAS No. 1300-47-6

Lithium hydroxybenzenesulphonate

Cat. No.: B073476
CAS No.: 1300-47-6
M. Wt: 180.1 g/mol
InChI Key: PCDGNXMXHOIMEH-UHFFFAOYSA-M
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Description

Lithium hydroxybenzenesulphonate (CAS No. 1300-47-6) is an organometallic compound with the molecular formula C₆H₅LiO₄S. Its structure consists of a benzene ring substituted with a hydroxyl (-OH) and a sulphonate (-SO₃⁻) group, with lithium (Li⁺) as the counterion . Synonyms include Benzenesulfonic acid, hydroxy-, lithium salt (1:1) and Lithium phenolsulfonate. The InChIKey (PCDGNXMXHOIMEH-UHFFFAOYSA-M) confirms its unique stereochemical identity .

Properties

CAS No.

1300-47-6

Molecular Formula

C6H5LiO4S

Molecular Weight

180.1 g/mol

IUPAC Name

lithium;2-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6O4S.Li/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1

InChI Key

PCDGNXMXHOIMEH-UHFFFAOYSA-M

SMILES

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-]

Isomeric SMILES

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-]

Canonical SMILES

[Li+].C1=CC=C(C(=C1)O)S(=O)(=O)[O-]

Other CAS No.

1300-47-6

Synonyms

lithium hydroxybenzenesulphonate

Origin of Product

United States

Comparison with Similar Compounds

Metal Hydroxybenzenesulphonates (Sodium, Potassium Salts)

Structurally analogous compounds include sodium hydroxybenzenesulphonate (CAS No. 825-90-1) and potassium hydroxybenzenesulphonate (CAS No. 1300-48-7). These share the same aromatic sulphonate backbone but differ in their cationic species. Key comparative aspects include:

Property Lithium Salt Sodium Salt Potassium Salt
Solubility (H₂O) Moderate (inferred) High (typical for Na salts) High (typical for K salts)
Thermal Stability Likely lower vs. Na/K High High
Applications Niche industrial uses Detergents, dyes Pharmaceuticals

Lithium’s smaller ionic radius may reduce solubility compared to sodium or potassium salts, which are more commonly used in bulk applications like detergents (e.g., Linear Alkylbenzene Sulphonate (LAS)) .

Lithium Salts of Related Sulphonic Acids

Lithium 2-hydroxyethoxide (CAS No. 1173889-20-7) and lithium 2-(6-fluoropyridin-2-yl)acetate are structurally distinct but share lithium as the cation. Differences include:

  • Lithium hydroxybenzenesulphonate : Aromatic, acidic due to -SO₃H group.
  • Lithium 2-hydroxyethoxide : Aliphatic, basic (alkoxide), used in organic synthesis .

Reactivity varies significantly: the sulphonate group in this compound enhances stability in aqueous media, whereas alkoxides like lithium 2-hydroxyethoxide are moisture-sensitive .

Linear Alkylbenzene Sulphonate (LAS)

LAS (CAS No. 68584-22-5) is a widely used anionic surfactant.

Property This compound LAS
Biodegradability Likely lower (aromatic core) High (linear alkyl chain)
Toxicity Data lacking Low (aquatic toxicity: LC50 >1 mg/L)
Primary Use Specialty chemicals Detergents, cleaning agents

LAS undergoes rapid biodegradation (90% removal in 28 days via OECD 301 tests) due to its linear alkyl chain . In contrast, the aromatic structure of this compound may hinder degradation, though specific data is absent in the provided evidence .

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